7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
Description
7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is a polycyclic heterocyclic compound featuring a fused pyridine-indole scaffold with a chlorine substituent at the 7-position. This structure confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry, particularly for central nervous system (CNS)-targeted applications. The stereochemistry at positions 4a and 9b (cis or trans) is critical for biological activity, as seen in related compounds .
Structure
3D Structure
Properties
Molecular Formula |
C11H13ClN2 |
|---|---|
Molecular Weight |
208.69 g/mol |
IUPAC Name |
7-chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C11H13ClN2/c12-7-1-2-8-9-6-13-4-3-10(9)14-11(8)5-7/h1-2,5,9-10,13-14H,3-4,6H2 |
InChI Key |
WYZHKRBFEWYMLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1NC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 7-chlorophenylhydrazine hydrochloride and 4-piperidinediol hydrochloride undergo condensation in ethanol with hydrochloric acid at reflux (80–90°C) for 12–18 hours. The reaction proceeds via a-sigmatropic rearrangement of the intermediate enehydrazine, followed by cyclization to yield 6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. Yields typically range from 63% to 91%, depending on the electron-withdrawing effects of substituents and the choice of acid catalyst.
Table 1: Fischer Indole Synthesis Parameters
| Starting Material | Acid Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 7-Chlorophenylhydrazine·HCl | HCl/EtOH | 80–90 | 63–91 |
| 4-Piperidinediol·HCl | TFA/EtOH | 70–80 | 68–85 |
Hydrogenation of Tetrahydro Precursors
The tetrahydro intermediate requires further hydrogenation to achieve the hexahydro conformation. Catalytic hydrogenation or hydride-based reductions are employed, with triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) proving effective for stereoselective hydrogenation.
Hydride-Mediated Hydrogenation
A optimized protocol involves treating 6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride with Et3SiH (2.5 equiv) in TFA at 30–35°C for 20 hours. This step reduces the C4a–C9b double bond, yielding the cis-configured hexahydro product with 89% efficiency on a kilogram scale. The stereochemical outcome is critical for pharmacological activity, as cis isomers often exhibit enhanced receptor binding.
Table 2: Hydrogenation Efficiency
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et3SiH | TFA | 30–35 | 20 | 89 |
| H2/Pd-C | MeOH | 25 | 24 | 75 |
Resolution of Enantiomers
While the target compound lacks chiral centers, related intermediates (e.g., 6-bromo analogs) require enantiomeric resolution for pharmacological studies. Chiral mandelic acid derivatives are effective resolving agents, achieving >99% enantiomeric excess (ee) via diastereomeric salt formation.
Diastereomeric Salt Formation
Racemic 6-chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is dissolved in methanol with (S)-(+)-mandelic acid (1.0 equiv) at 50°C. Gradual addition of methyl tert-butyl ether (MTBE) induces crystallization of the (4aS,9bR)-enantiomer mandelate salt, which is filtered and recrystallized for purity.
Scale-Up and Process Optimization
Industrial-scale synthesis prioritizes cost efficiency and reproducibility. Key modifications include:
-
Solvent Systems : Replacing dichloromethane with ethyl acetate for extractions reduces environmental impact.
-
Catalysts : Using methanesulfonic acid instead of TFA improves reaction rates and simplifies workup.
-
Crystallization : Isolating intermediates as hydrochloride salts enhances stability and handling.
Table 3: Scale-Up Parameters
| Parameter | Lab Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 10 g | 10 kg |
| Yield | 68% | 63% |
| Purity (HPLC) | >95% | >99% |
Analytical Characterization
Final products are validated using:
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Phosphorus Oxychloride: Used in the synthesis of the chloro derivative.
Triethylamine Hydrochloride: Acts as a base in the reaction.
Acetic Acid: Common solvent for the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Pharmacological Properties
The compound has been evaluated for its potential as an inhibitor of various biological targets:
- Monoamine Oxidase Inhibition : Research indicates that derivatives of pyridoindole compounds exhibit inhibitory effects on monoamine oxidase (MAO) isoforms A and B. These enzymes are crucial in the metabolism of neurotransmitters and are implicated in neurodegenerative disorders. For instance, the compound's structural modifications have shown to enhance its potency against MAO B, making it a candidate for treating conditions like Parkinson's disease .
- Antiproliferative Activity : Studies have demonstrated that 7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole and its derivatives exhibit antiproliferative effects against various cancer cell lines. For example, compounds derived from this scaffold were tested against A-549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. The results indicated that certain derivatives had lower IC50 values compared to standard chemotherapeutic agents, suggesting enhanced efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is pivotal for optimizing the pharmacological properties of this compound:
Synthesis and Derivative Development
The synthesis of this compound involves multi-step processes that can lead to various derivatives with tailored properties. Recent advancements in synthetic methodologies have allowed for the efficient production of these compounds:
- Synthetic Routes : The synthesis typically involves cyclization reactions followed by functional group modifications to enhance biological activity. For example, cyclization reactions using specific catalysts have been employed to yield high-purity products suitable for biological testing .
Case Studies
Several case studies highlight the compound's applications:
- Case Study 1: Neuroprotective Effects : A study investigated the neuroprotective effects of a derivative of this compound in a model of neurodegeneration. The results indicated that the compound reduced oxidative stress markers and improved neuronal viability in vitro .
- Case Study 2: Cancer Treatment Potential : Another study focused on the antiproliferative effects of modified versions of this compound against multiple cancer cell lines. The findings suggested that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of 7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cell signaling and regulation .
Comparison with Similar Compounds
The pharmacological and chemical profiles of 7-chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole can be contextualized against structurally related pyridoindoles and indole derivatives. Key comparisons include:
Substituent Effects on Pharmacological Activity
Key Observations :
- Halogen Position : Chlorine at position 7 may enhance metabolic stability compared to bromine (position 6) or fluorine (position 8), though this requires empirical validation. Brominated derivatives are often intermediates in drug synthesis (e.g., lumateperone), while fluorinated analogs show high receptor affinity .
- Methyl vs. Alkoxycarbonyl Groups : Stobadine’s methyl groups confer radical-scavenging activity, whereas alkoxycarbonyl modifications (e.g., SMe1EC2) improve solubility and neuroprotection in ischemia models .
Stereochemical Influence
The cis configuration (4a,9b) in stobadine and related compounds enhances antioxidant efficacy, while trans configurations in neuroleptics like 4a,9b-trans-8-fluoro derivatives optimize dopamine D2 receptor antagonism . For the 7-chloro derivative, stereochemical resolution (e.g., via chiral mandelic acid) would likely be necessary to isolate bioactive enantiomers, as demonstrated for brominated analogs .
Biological Activity
7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole (CAS Number: 1951439-34-1) is a synthetic compound belonging to the class of pyridoindoles. This compound has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a bicyclic framework that includes a chlorinated indole moiety. This structural feature is believed to contribute significantly to its biological activity.
Structural Formula
Molecular Weight
The molecular weight of this compound is approximately 195.67 g/mol.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of various derivatives of pyridoindoles against different cancer cell lines. For instance:
- Study Findings : A study evaluated several pyrido[3,4-b]indol-1-one derivatives for their antiproliferative activity against A-549 (lung cancer), MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and HT-29 (colon cancer) cell lines. The results indicated that some derivatives exhibited significant growth inhibition with GI50 values as low as 54 nM for compound derivatives similar to this compound .
The mechanism by which this compound exerts its effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically:
- EGFR Inhibition : Several studies have reported that compounds within this class can inhibit the Epidermal Growth Factor Receptor (EGFR), a critical target in many cancers. The IC50 values for these compounds ranged from 68 to 85 nM against wild-type EGFR .
Cytotoxicity Studies
In cytotoxicity assays conducted on normal cell lines (e.g., MCF-10A), it was found that at concentrations up to 50 µM, the tested compounds demonstrated greater than 87% cell viability. This suggests a favorable therapeutic index for these compounds .
Research Findings Summary Table
| Compound | Cell Line | GI50 (nM) | IC50 (nM) | Notes |
|---|---|---|---|---|
| 7-Chloro-2,3,4,4a,5,9b-Hexahydro | A-549 | 54 | 68 - 85 | Significant antiproliferative activity |
| Derivative A | MCF-7 | 57 | - | Comparable activity to reference drug |
| Derivative B | Panc-1 | - | - | Further SAR studies required |
Case Study: Anticancer Potential
In a recent experimental evaluation involving various pyridoindole derivatives similar to 7-Chloro-2,3,4,4a,5,9b-hexahydro:
- Objective : To assess the anticancer potential against multiple cancer types.
- Methodology : Compounds were synthesized and tested using standard cell viability assays.
- Results : The cyclized forms demonstrated enhanced potency compared to their non-cyclized counterparts.
Future Directions
Ongoing research is focused on optimizing the structural features of 7-Chloro-2,3,4,4a,5,9b-hexahydro and its derivatives to improve selectivity and efficacy against specific cancer types while minimizing toxicity in normal cells.
Q & A
Q. What are the recommended synthetic routes for 7-chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole, and what analytical methods validate its purity?
A multistep synthesis starting from hexafluorobenzene or related indole precursors is commonly employed. For example, details a method for a structurally similar compound (8-chloro-tetrahydro-pyridoindole) involving cyclization, chlorination, and purification via recrystallization. Key validation steps include:
- 1H/13C NMR spectroscopy to confirm regiochemistry and substituent positions (e.g., δ 3.9–4.4 ppm for methylene protons adjacent to the indole nitrogen) .
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., m/z 207.5 [M+H]+) .
- Elemental analysis to ensure stoichiometric consistency (e.g., C: 62.93%, Cl: 18.15%) .
Q. How can researchers characterize the stereochemistry of the hexahydro-pyridoindole core?
X-ray crystallography is the gold standard for resolving stereochemical ambiguity. demonstrates the use of crystallographic data to determine dihedral angles (e.g., 13.28° between pyrazole and indole planes) and confirm conjugation effects in related chloro-indole derivatives. For intermediates, NOESY NMR can identify spatial proximity of protons in cis/trans configurations .
Q. What solvent systems and storage conditions optimize stability for this compound?
Based on analogous compounds ( ):
- Solubility : Polar aprotic solvents (DMSO, DMF) or ethanol are preferred for dissolution.
- Storage : Under inert gas (N2/Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to light due to the indole moiety’s photosensitivity .
Advanced Research Questions
Q. How can synthetic methodologies address regioselective chlorination in the pyridoindole scaffold?
Chlorination at the 7-position requires careful control of electrophilic substitution conditions. highlights the use of Vilsmeier-Haack reagent (POCl3/DMF) to selectively activate the indole ring for chlorination. Competitive pathways (e.g., C-5 vs. C-7 chlorination) can be mitigated by steric hindrance from substituents on the tetrahydrofused ring .
Q. What strategies resolve contradictions in reported biological activity data for hexahydro-pyridoindole derivatives?
Discrepancies in bioactivity often arise from variations in stereochemistry or impurity profiles. To address this:
- Batch standardization : Use HPLC (≥98% purity, C18 column, acetonitrile/water gradient) to eliminate confounding impurities .
- Enantiomeric separation : Chiral chromatography (e.g., Chiralpak® IA) or enzymatic resolution to isolate active stereoisomers .
- Dose-response studies : Compare EC50 values across multiple cell lines to distinguish target-specific effects from off-target interactions .
Q. What computational tools predict the binding affinity of 7-chloro-pyridoindole derivatives to neurological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) can model interactions with serotonin receptors or monoamine transporters. Key parameters include:
Q. How do structural modifications (e.g., substituent addition) impact the compound’s pharmacokinetic profile?
Introducing electron-withdrawing groups (e.g., Cl) enhances metabolic stability by reducing CYP450-mediated oxidation. For example:
- LogP optimization : Substituents at C-2 (ethyl/methyl) balance lipophilicity and blood-brain barrier permeability .
- Pro-drug strategies : Esterification of carboxylic acid derivatives (e.g., ethyl carboxylate in ) improves oral bioavailability .
Methodological Tables
Q. Table 1. Key Spectral Data for 7-Chloro-pyridoindole Derivatives
Q. Table 2. Comparative Synthetic Yields
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Cyclization + Chlorination | 89 | 98 | |
| Vilsmeier-Haack Route | 85 | 95 |
Critical Analysis of Contradictory Evidence
- and report divergent chlorination efficiencies (89% vs. 85%). This may stem from solvent choice (ethanol vs. DCM) or reaction time optimization.
- Biological activity data in (alkaloid analogs) vs. (synthetic derivatives) highlight the need for standardized assays to compare natural and synthetic scaffolds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
